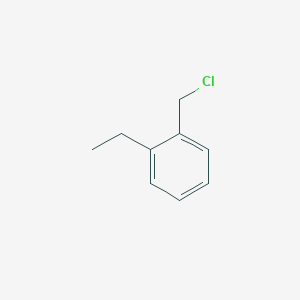

(Chloromethyl)ethylbenzene

Overview

Description

(Chloromethyl)ethylbenzene is a derivative of benzene, where one of the hydrogens on the CH3 group is replaced by a chlorine atom . It is also known as 1-chloro-4-(chloromethyl)benzene, with a molecular formula of C7H6Cl2 .

Synthesis Analysis

The synthesis of (Chloromethyl)ethylbenzene can be achieved through the chloromethylation of aromatic compounds. A study shows that treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

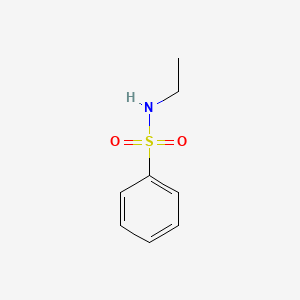

Molecular Structure Analysis

The molecular structure of (Chloromethyl)ethylbenzene consists of a benzene ring with a chloromethyl group attached to it .

Physical And Chemical Properties Analysis

(Chloromethyl)ethylbenzene, similar to ethylbenzene, is likely to be a colorless liquid. Ethylbenzene exhibits a range of physical and chemical properties that contribute to its versatility in various industrial applications. Its chemical structure consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached .

Scientific Research Applications

Chloromethylation of Alkylbenzenes and Polystyrenes

Chloromethyl methyl ether-stannic chloride treatments of various alkylbenzenes, including ethylbenzene, result in ortho-products, highlighting the chloromethylation process in chemical synthesis (Pinell et al., 1984).

Orientation in Chloromethylation Reactions

Research shows that chloromethylation of ethylbenzene and similar compounds leads to the formation of ortho and para isomers. The ratio of these isomers varies depending on the substituent, indicating the specificity of chloromethylation reactions (Nazarov & Semenovsky, 1958).

Polymer Synthesis

Ethyl-substituted polyarylmethylenes are created by reacting ethylbenzene with bis(chloromethyl)benzene, demonstrating an application in polymer chemistry. The use of 13C nuclear magnetic resonance spectroscopy helps in understanding the structure and polymerization mechanisms of these products (Blincow & Pritchard, 1987).

Catalytic Activities in Chemical Reactions

Chloromethyl polystyrene supported dendritic copper complexes, prepared using solid-phase synthesis, show promising catalytic activities in the oxidation of ethylbenzene. This illustrates the role of chloromethyl groups in developing efficient catalysts for organic reactions (Yang, 2012).

Metallocene Catalysts for Ethylene Polymerization

The use of hydroxylated chloromethylated-styrene/divinylbenzene copolymer as a support for various catalysts in the polymerization of ethylene in gas phase signifies its application in advanced polymerization techniques (Chung et al., 2002).

Oxidation of Ethylbenzene in Catalysis

The oxidation of ethylbenzene using dioxygen was significantly improved using a new catalytic system that combined solid catalysts with an ionic liquid layer. This demonstrates the innovation in catalytic systems involving chloromethyl groups (Talik et al., 2020).

Mechanism of Action

Safety and Hazards

Ethylbenzene, a compound similar to (Chloromethyl)ethylbenzene, is considered hazardous. It is highly flammable, may be fatal if swallowed and enters airways, harmful if inhaled, may cause respiratory irritation, may cause drowsiness or dizziness, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The chloromethylation of aromatic compounds, including the synthesis of (Chloromethyl)ethylbenzene, is a promising area of research. The development of environmentally friendly catalysts that are active under mild conditions is an important future direction . Additionally, the chloromethylation reaction of aromatic compounds was performed successfully by micellar catalysis in oil/water biphasic system at high reactant loadings that exceeded the solubilization capacity of micellar solutions .

properties

IUPAC Name |

1-(chloromethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRCFBNKBGBMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Chloromethyl)ethylbenzene | |

CAS RN |

26968-58-1 | |

| Record name | Benzene, (chloromethyl)ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (chloromethyl)ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.